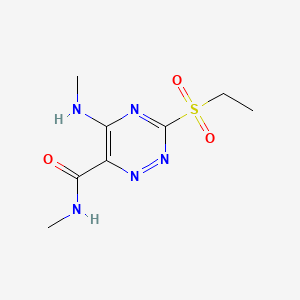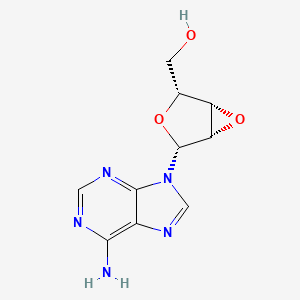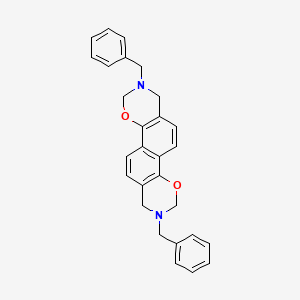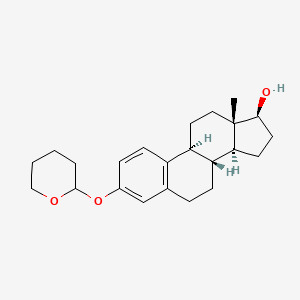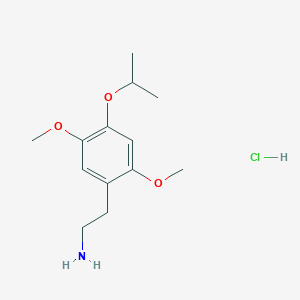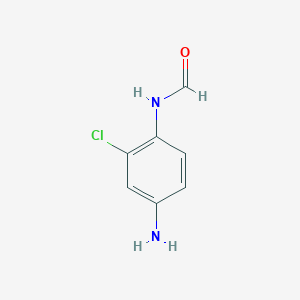![molecular formula C23H28N2O5S B15194635 1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid CAS No. 96122-40-6](/img/structure/B15194635.png)
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid is a complex organic compound with significant applications in various fields, including chemistry and medicine. This compound is known for its unique structure, which includes a benzothiepin ring system and a piperazine moiety, making it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiepin ring system.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with a piperazine derivative.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the benzothiepin or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the reaction conditions and reagents used.
科学的研究の応用
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: It may inhibit certain enzymes, affecting metabolic pathways and leading to desired biological outcomes.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine can be compared with other similar compounds, such as:
- 6,11-dihydrobenzocbenzothiepin-11-amine : Shares a similar benzothiepin ring system but lacks the piperazine and methoxyethyl groups.
- 4-(2-methoxyethyl)piperazine : Contains the piperazine and methoxyethyl groups but lacks the benzothiepin ring system.
The uniqueness of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
96122-40-6 |
|---|---|
分子式 |
C23H28N2O5S |
分子量 |
444.5 g/mol |
IUPAC名 |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid |
InChI |
InChI=1S/C21H26N2OS.C2H2O4/c1-24-15-14-22-10-12-23(13-11-22)21-18-7-3-2-6-17(18)16-25-20-9-5-4-8-19(20)21;3-1(4)2(5)6/h2-9,21H,10-16H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
QQWAMKFHPXKNDJ-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCN(CC1)C2C3=CC=CC=C3CSC4=CC=CC=C24.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


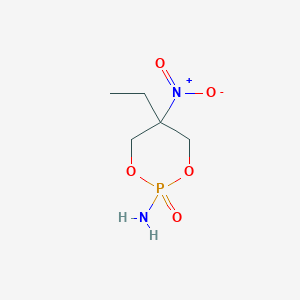
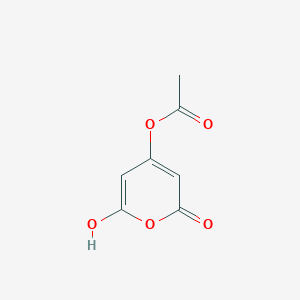

![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
